2-{[3-(3-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. Its structure includes a 3-chlorophenyl substituent at position 3 of the pyrimidoindole system and a sulfanyl-linked acetamide group with an N-phenyl substitution. The 3-chlorophenyl group enhances hydrophobicity, which may influence membrane permeability, while the N-phenylacetamide moiety provides structural diversity for receptor interaction.
Properties
IUPAC Name |
2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O2S/c25-15-7-6-10-17(13-15)29-23(31)22-21(18-11-4-5-12-19(18)27-22)28-24(29)32-14-20(30)26-16-8-2-1-3-9-16/h1-13,27H,14H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSPAYSHVQDZEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)Cl)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(3-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(3-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects through modulation of enzyme activity, receptor binding, and interference with cellular signaling pathways.
Comparison with Similar Compounds
Key Findings :
- Cycloalkyl substituents (e.g., cyclopentyl, cyclobutyl) generally yield 70–80% via HATU-mediated coupling , suggesting efficient synthesis despite steric challenges.
- Aromatic substituents with electron-donating groups (e.g., methoxy) may enhance solubility, while electron-withdrawing groups (e.g., trifluoromethoxy) could improve receptor binding or stability .
Variations in the Pyrimidoindole Core
Chlorophenyl Positional Isomers
- 3-Chlorophenyl vs. 4-Chlorophenyl : The target compound’s 3-chlorophenyl group (meta-substitution) may create distinct electronic effects compared to the 4-chlorophenyl (para-) analog (e.g., 536715-23-8, ). Para-substitution often increases symmetry and may alter π-π stacking interactions in biological targets.
Heterocycle Replacement
- Thieno[3,2-d]pyrimidin vs.
Biological Activity
The compound 2-{[3-(3-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrimidoindole backbone with a sulfanyl group and an acetamide moiety. Its molecular formula is with a molecular weight of approximately 373.86 g/mol.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine and indole have shown efficacy against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism often involves the inhibition of bacterial DNA synthesis or disruption of cell wall integrity.
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | MRSA | 0.68 | |
| Similar Indole Derivative | E. coli | 2.96 |
Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies on various cancer cell lines have demonstrated that similar pyrimido-indole derivatives can induce apoptosis and inhibit cell proliferation. The proposed mechanism includes the activation of caspase pathways and modulation of cell cycle regulators.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 10 | Apoptosis induction |
| MCF-7 (breast cancer) | 15 | Cell cycle arrest |
Anti-inflammatory Properties
Compounds within the same chemical family have also been noted for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, contributing to their therapeutic potential in inflammatory diseases.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several indole derivatives against clinical isolates of MRSA. The results indicated that the compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a new therapeutic agent in treating resistant infections .
Study 2: Anticancer Screening
In another investigation focusing on anti-cancer activity, the compound was tested against multiple cancer cell lines. The findings revealed that it significantly reduced cell viability in a dose-dependent manner, with particular effectiveness against breast and cervical cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
